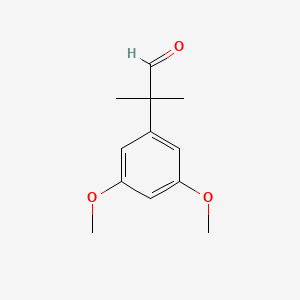

2-(3,5-Dimethoxyphenyl)-2-methylpropanal

Vue d'ensemble

Description

“2-(3,5-Dimethoxyphenyl)-2-methylpropanal” is a chemical compound that is related to a class of compounds known as dimethoxybenzenes . It is a derivative of “2-(3,5-dimethoxyphenyl)acetic acid”, which is a carboxylic acid .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a stilbene isolated from Sphaerophysa salsula, known as “4-[2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-benzenediol”, was synthesized from 3,4-dihydroxybenzaldehyde in five steps with an overall yield of 33% .Molecular Structure Analysis

The molecular structure of related compounds has been studied. For example, the antioxidant “2-(3,5-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one” crystallizes in the centrosymmetric space group P21/c with unit cell dimensions a = 11.775 (17) Å, b = 5.3592 (8) Å, c = 22.462 (3) Å and β = 96.576 (11)° .Chemical Reactions Analysis

The chemical reactions of related compounds have been analyzed. For instance, the compound “2-(3,5-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one” has been shown to display a range of potent biological properties .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been determined. For instance, the compound “(3,5-Dimethoxyphenyl)acetic acid” has properties like density, freezing point, boiling point, and refractive index .Applications De Recherche Scientifique

Organic Synthesis

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the area of Organic Synthesis .

Summary of the Application

The compound “2-(3,5-Dimethoxyphenyl)-2-methylpropanal” is used as a precursor in the synthesis of a compound called “2-{[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid” through a process known as Thia-Michael addition .

Methods of Application or Experimental Procedures

The precursor is synthesized by the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde and thiosemicarbazide in the presence of glacial acetic acid as the catalyst . This precursor then reacts with maleic anhydride to form the title compound .

Results or Outcomes

The structure of the title compound is determined by elemental analysis, FT-IR, 1H-NMR, 13C-NMR and mass spectral data . The compound is further docked into the active site of the MurB protein of Staphylococcus aureus (PDB ID: 1HSK) to determine the molecular interactions with the bacterial enzyme . The compound is also evaluated for its antioxidant property by 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging assay .

Solid Phase Synthesis of Aza-peptides

Specific Scientific Field

This application falls under the field of Biochemistry , specifically in the area of Peptide Synthesis .

Summary of the Application

“2-(3,5-Dimethoxyphenyl)-2-methylpropanal” is used in the synthesis of N′-substituted 2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonyl (Ddz) protected hydrazines, which are then used in the solid phase synthesis of aza-peptides .

Methods of Application or Experimental Procedures

A general approach for solid phase synthesis of aza-peptides has been developed based on the in-situ activation of the N-Ddz,N′-substituted hydrazines with phosgene, followed by introduction to the N-terminus of a resin-bound peptide .

Results or Outcomes

The Ddz-aza-amino building units include aliphatic, aromatic and functionalized side chains, protected for synthesis by the Fmoc strategy . Solid phase aza-peptide synthesis is demonstrated including selective mild deprotection of Ddz with Mg (ClO4)2 and coupling of the next amino acid with triphosgene . The Ddz-protected hydrazines have wide applications in the synthesis of substituted hydrazines and in the synthesis of aza containing peptidomimetics .

Synthesis of Phananthrene Derivatives

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the area of Phananthrene Derivatives Synthesis .

Summary of the Application

“2-(3,5-Dimethoxyphenyl)-2-methylpropanal” is used in the synthesis of phananthrene derivatives from the heartwood of Combretum hereroense .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available resources.

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available resources.

Synthesis of Methyl 3,5-dimethoxyphenylacetate

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the area of Ester Synthesis .

Summary of the Application

“2-(3,5-Dimethoxyphenyl)-2-methylpropanal” is used in the synthesis of a compound called "Methyl 3,5-dimethoxyphenylacetate" .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(3,5-dimethoxyphenyl)-2-methylpropanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,8-13)9-5-10(14-3)7-11(6-9)15-4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNDUMHGQHTXHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)C1=CC(=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dimethoxyphenyl)-2-methylpropanal | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2948496.png)

![N-(2,6-diethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2948501.png)

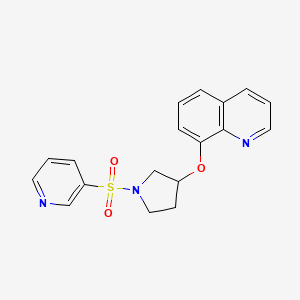

![N-(4-acetylphenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2948505.png)

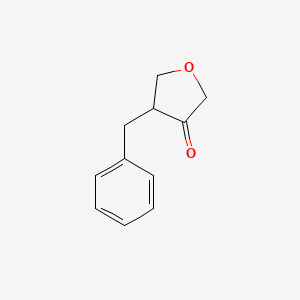

![5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2948509.png)

![Tert-butyl 1,5-dioxa-8-azaspiro[2.6]nonane-8-carboxylate](/img/structure/B2948510.png)

![3-hydroxy-1-(2-methoxyphenyl)-3-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2948514.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2948515.png)

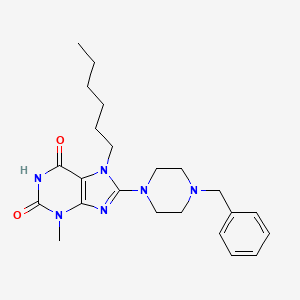

![8-(4-chlorophenyl)-3-heptyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)

![N-[ethyl(phenyl)carbamoyl]-L-methionine](/img/structure/B2948518.png)